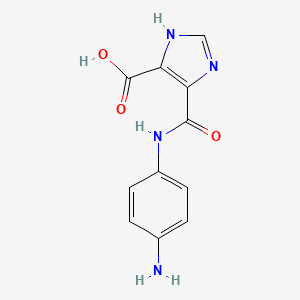
5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N4O3 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N4O3, with a molecular weight of 248.24 g/mol. The structure features an imidazole ring, which is known for its biological relevance, particularly in pharmacology.
Antimicrobial Activity
Research has shown that derivatives of imidazole compounds exhibit notable antimicrobial properties. A study highlighted the synthesis and evaluation of various imidazole derivatives against Mycobacterium tuberculosis, indicating that modifications in the structure can enhance biological activity. For instance, compounds structurally related to this compound demonstrated varying degrees of antimycobacterial activity, with some exhibiting a minimum inhibitory concentration (MIC) as low as 1.56 μg/mL .
Table 1: Antimycobacterial Activity of Related Compounds
| Compound | MIC (μg/mL) | Remarks |
|---|---|---|
| Compound 1 | 1.56 | Highly active against M. tuberculosis |
| Compound 2 | 3.13 | Moderate activity |
| Compound 3 | 50 | Weak activity |
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound have indicated low toxicity levels in various cancer cell lines. For example, a related compound was evaluated for its cytotoxicity in HepG2 cells, revealing an IC50 greater than 750 µM, suggesting a favorable selectivity index when compared to its antimycobacterial activity . This indicates that while the compound may effectively combat certain pathogens, it exhibits minimal adverse effects on human cells.
The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. Studies have suggested that imidazole derivatives can interact with various protein targets through mechanisms such as competitive inhibition or allosteric modulation .
Case Studies and Research Findings
- Antimycobacterial Evaluation : In a comparative study, several imidazole derivatives were tested against M. tuberculosis. The results indicated that structural modifications could significantly enhance antimicrobial potency without increasing cytotoxicity .
- Xanthine Oxidoreductase Inhibition : Another study focused on imidazole derivatives as xanthine oxidoreductase inhibitors, showcasing their potential in managing hyperuricemia and gout. The most potent inhibitors demonstrated IC50 values in the nanomolar range, indicating strong biological activity .
属性
IUPAC Name |
4-[(4-aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQARDVLSJLCFBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=C(NC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963095 |
Source


|
| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-52-7, 436688-52-7 |
Source


|
| Record name | 4-[[(4-Aminophenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














